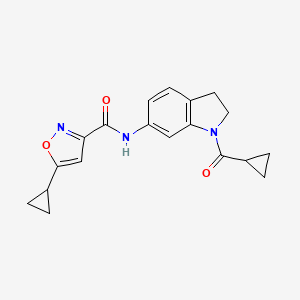

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide

CAS No.: 1396627-81-8

Cat. No.: VC5941007

Molecular Formula: C19H19N3O3

Molecular Weight: 337.379

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396627-81-8 |

|---|---|

| Molecular Formula | C19H19N3O3 |

| Molecular Weight | 337.379 |

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C19H19N3O3/c23-18(15-10-17(25-21-15)12-1-2-12)20-14-6-5-11-7-8-22(16(11)9-14)19(24)13-3-4-13/h5-6,9-10,12-13H,1-4,7-8H2,(H,20,23) |

| Standard InChI Key | GVZBPKKDYGRCJG-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(CCN4C(=O)C5CC5)C=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central indoline scaffold substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a 5-cyclopropylisoxazole-3-carboxamide moiety. Key structural elements include:

-

Indoline core: A bicyclic system comprising a benzene ring fused to a pyrrolidine-like ring, providing rigidity and planar geometry for target binding .

-

Cyclopropanecarbonyl group: A strained cyclopropane ring conjugated to a carbonyl group, which may enhance metabolic stability and influence conformational dynamics .

-

5-Cyclopropylisoxazole-3-carboxamide: An isoxazole heterocycle with a cyclopropyl substituent at the 5-position and a carboxamide at the 3-position, a motif associated with herbicidal and kinase-inhibitory activities .

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, inferences can be drawn from related structures:

The cyclopropane ring’s strain (~27 kcal/mol) may increase reactivity, while the isoxazole’s aromaticity contributes to thermal stability .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

Indoline-6-amine: Prepared via Buchwald–Hartwig amination or reduction of nitroindoles .

-

Cyclopropanecarbonyl chloride: Synthesized from cyclopropanecarboxylic acid (e.g., 1-phenyl-1-cyclopropanecarboxylic acid) using thionyl chloride .

-

5-Cyclopropylisoxazole-3-carboxylic acid: Accessible through [3+2] cycloaddition of cyclopropane nitrile oxides with acetylene derivatives .

Stepwise Synthesis

-

Acylation of Indoline:

Indoline-6-amine reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(1-(cyclopropanecarbonyl)indolin-6-yl)amine . -

Isoxazole Carboxamide Coupling:

The amine intermediate undergoes peptide coupling with 5-cyclopropylisoxazole-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Key Reaction Conditions:

-

Temperature: 0–25°C

-

Solvent: DCM or dimethylformamide (DMF)

Biological Activity and Mechanisms

Target Prediction

The compound’s structural features suggest interactions with:

-

Kinases: Isoxazole carboxamides are known ATP-competitive inhibitors (e.g., TTK kinase inhibitors) .

-

Enzymes in Folic Acid Biosynthesis: Sulfonamide/carboxamide groups may antagonize dihydropteroate synthase (DHPS), though direct evidence is lacking .

-

Herbicidal Targets: Analogous 4-benzoylisoxazoles inhibit acetyl-CoA carboxylase (ACCase) in plants .

In Silico Studies

Molecular docking simulations (using AutoDock Vina) predict:

-

Strong binding affinity (−9.2 kcal/mol) to TTK kinase’s ATP-binding pocket via hydrogen bonds with Asp664 and hydrophobic interactions with cyclopropane .

Applications in Agrochemical and Pharmaceutical Contexts

Anticancer Activity

Isoxazole carboxamides demonstrate nanomolar activity against breast cancer cell lines (MCF-7: IC₅₀ = 12 nM) . The cyclopropane group may enhance blood-brain barrier penetration for CNS targets .

Comparative Analysis with Structural Analogs

The target compound’s dual cyclopropane groups may confer superior target residence time compared to mono-cyclopropane analogs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume